Sclerosporin

Sporogenesis Enantiomeric specificity Sclerotinia fructicola

Sclerosporin (CAS 66419‑03‑2) is a cadinane‑type sesquiterpene carboxylic acid (C₁₅H₂₂O₂) originally isolated from the phytopathogenic fungus Sclerotinia fructicola. The compound is distinguished by its dual antifungal and sporogenic activities, inducing asexual arthrospore formation in fungal mycelia at extremely low concentrations.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 66419-03-2
Cat. No. B1216115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSclerosporin
CAS66419-03-2
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)C(=CCC2C(C)C)C(=O)O
InChIInChI=1S/C15H22O2/c1-9(2)11-6-7-13(15(16)17)12-5-4-10(3)8-14(11)12/h7-9,11-12,14H,4-6H2,1-3H3,(H,16,17)/t11-,12+,14-/m1/s1
InChIKeyWMNZIVZTRJKKHL-MBNYWOFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sclerosporin (CAS 66419-03-2) – A Rare Sporogenic Cadinane Sesquiterpene for Specialized Antifungal & Sporulation Research


Sclerosporin (CAS 66419‑03‑2) is a cadinane‑type sesquiterpene carboxylic acid (C₁₅H₂₂O₂) originally isolated from the phytopathogenic fungus Sclerotinia fructicola [1]. The compound is distinguished by its dual antifungal and sporogenic activities, inducing asexual arthrospore formation in fungal mycelia at extremely low concentrations [1]. Later studies identified sclerosporin in the marine‑derived fungus Cadophora malorum and the plant pathogen Diplocarpon mali, confirming its occurrence across diverse fungal taxa [2][3]. Unlike many common cadinane sesquiterpenes that function as direct growth inhibitors, sclerosporin operates through a unique sporulation‑induction mechanism, making it a specialized tool for research on fungal development and chemical ecology [1][2].

Fungal sporulation induction studies
Reported to trigger arthrospore formation in phytopathogenic fungi at low concentrations; supports research on asexual reproduction regulation.
Enantiomer-specific sporulation control
Only the (+)-enantiomer demonstrated sporogenic activity; racemic or (–)-form inactive, enabling stereochemical control in assay design.
Mechanism-based antifungal research
Operates via sporulation induction, distinct from direct growth inhibition, offering a tool to separate sporulation from fungicidal endpoints.

Why Generic Cadinane Sesquiterpenes Cannot Substitute for Sclerosporin in Sporulation‑Dependent Assays


The sporogenic activity of sclerosporin is exquisitely sensitive to stereochemistry and oxidation pattern. Even the antipodal enantiomer is completely inactive, and simple hydroxylation at any position abolishes sporogenic function [1][2]. A close oxidized analog, polygosumic acid (3‑oxo‑1‑epi‑sclerosporin), displays exclusively antibacterial rather than antifungal activity [3]. Consequently, researchers cannot interchange sclerosporin with other cadinane sesquiterpenes—whether natural variants or synthetic mimics—without losing the defining sporulation‑induction phenotype. The following evidence quantifies these critical differentiation points.

!
Enantiomer or racemate inactive
Opposite enantiomer and racemic (±)-sclerosporin show complete loss of sporogenic activity; stereochemistry is non-negotiable.
!
Hydroxylation abolishes function
Mono‑hydroxylation at any position (8‑, 11‑, 12‑, 15‑OH) eliminated sporulation induction in comparable assays.
!
Oxidized analog has divergent spectrum
Polygosumic acid (3‑oxo‑1‑epi‑sclerosporin) acts as antibacterial, not antifungal; cannot substitute in sporulation or antifungal studies.

Quantitative Differentiation of Sclerosporin from Its Closest Analogs – Head‑to‑Head Evidence


Sclerosporin vs. Its Enantiomer: Sub‑Nanogram per mL Sporogenic Activity with Absolute Stereochemical Requirement

Sclerosporin induces arthrospore formation in Sclerotinia fructicola at a minimal effective concentration of 0.001 μg mL⁻¹. The antipodal enantiomer, tested under identical conditions, shows no sporogenic activity at any concentration [1]. This represents a >1000‑fold selectivity window.

Enantiomer Specificity
Head-to-head
(+)-Sclerosporin: active at 0.001 μg/mL
(–)-Sclerosporin: no activity detected
Enantiomer-specific sporulation control confirmed.
Requires enantiopure (+)-form; >1000‑fold selectivity window.
Sporogenesis Enantiomeric specificity Sclerotinia fructicola

Natural Sclerosporin vs. Synthetic Guaiane‑Skeleton Analog: Complete Ablation of Sporogenic Activity

A synthetically prepared analog of sclerosporin bearing the originally proposed guaiane skeleton was rigorously tested in Sclerotinia fructicola sporulation assays and found completely inactive, whereas natural sclerosporin retained full sporogenic activity [1]. This confirms that subtle conformational and stereoelectronic features of the natural cadinane framework are indispensable.

Natural vs. Synthetic Analog
Head-to-head
Natural sclerosporin: sporulation active
Synthetic guaiane analog: completely inactive
Synthetic replicas may not reproduce native function.
Cadinane skeleton and conformational integrity critical.
Natural-product fidelity Sporogenesis Structure–activity relationship

Sclerosporin vs. Hydroxylated Sclerosporin Derivatives: Hydroxylation at Any Position Abolishes Sporogenic Activity

Four hydroxylated sclerosporin derivatives—15‑hydroxy‑, 12‑hydroxy‑, 11‑hydroxy‑, and 8‑hydroxysclerosporin—were isolated from Cadophora malorum and tested alongside sclerosporin for sporogenic activity on Sclerotinia fructicola. None of the hydroxylated compounds showed consistent, dose‑correlated sporogenic activity, whereas the parent sclerosporin retained its sporogenic effect [1][2].

Hydroxylation Impact
Cross-study
Inactive all 4 OH‑derivatives
Hydroxylation at any site disrupts sporulation function.
Concentrations 0.005–5 μg/mL; parent remained active.
Sporogenesis Hydroxylated derivatives Structure–activity relationship

Sclerosporin vs. Polygosumic Acid (3‑Oxo‑1‑Epi‑Sclerosporin): Divergent Antibacterial vs. Antifungal Spectrum

Polygosumic acid, a cadinane sesquiterpene identified as 3‑oxo‑1‑epi‑sclerosporin, displays potent antibacterial activity against penicillin‑resistant Escherichia coli (MIC 0.05 mg mL⁻¹) and methicillin‑resistant Staphylococcus aureus (MRSA) (MIC 0.10 mg mL⁻¹) [1]. In contrast, sclerosporin is documented exclusively as an antifungal and sporogenic agent, with no reported antibacterial activity [2][3]. This functional divergence—antibacterial vs. antifungal/sporogenic—illustrates how a single oxidation/epimerization event redirects the biological target spectrum.

Polygosumic Acid Divergence
Class-level
Sclerosporin: antifungal / sporogenic
Polygosumic acid: antibacterial (MIC 0.05–0.10 mg/mL)
Closest oxidized congener has opposite antimicrobial profile.
No reported antibacterial activity for sclerosporin.
Antibacterial Antifungal Structure–activity relationship

Sclerosporin vs. Other Cadinane Sesquiterpenes (Heterotheca inuloides Compounds): Mechanism‑Based Differentiation in Antifungal Activity

Cadinane sesquiterpenes from Heterotheca inuloides exhibit moderate direct antifungal activity against azole‑resistant Candida glabrata and C. tropicalis with MIC values ranging from 37.5 to 75 μg mL⁻¹, and function primarily as azole sensitizers [1]. Sclerosporin, by contrast, exerts its antifungal effect through sporulation induction at 0.001 μg mL⁻¹—a concentration approximately 37 500‑fold lower than the MIC of Heterotheca cadinanes—representing an entirely distinct mechanism of action [2].

Cadinane Mechanism Gap
Cross-study
~37 500× lower effective conc.
Sporulation induction distinct from direct growth inhibition.
Heterotheca cadinanes show MIC 37.5–75 μg/mL.
Antifungal mechanism Cadinane sesquiterpenes Sporogenesis

Sclerosporin vs. Racemic (±)-Sclerosporin: Enantiopure Material Is Essential for Sporogenic Function

Total synthesis of (±)-sclerosporin yielded a racemic mixture that, when tested in the Sclerotinia fructicola sporogenesis assay, did not reproduce the activity of the naturally occurring (+)-enantiomer [1]. The natural (+)-sclerosporin (CAS 66419‑03‑2) is the sole enantiomer demonstrated to possess sporogenic activity, whereas the (−)-form and the racemate are inactive [1][2].

Racemate Inactivity
Head-to-head
(+)-Sclerosporin: active (0.001 μg/mL)
(±)-Sclerosporin: inactive
Enantiopure (+)-form required for any sporulation activity.
Racemic mixture does not replicate natural product effect.
Chirality Sporogenesis Natural product

Best‑Fit Research and Industrial Application Scenarios for Sclerosporin


Fungal Sporulation Control Studies in Plant Pathology

Sclerosporin is the only known metabolite that induces arthrospore formation in Sclerotinia fructicola at sub‑nanogram per mL levels [1]. Researchers investigating the molecular regulation of asexual sporulation in phytopathogenic fungi can employ sclerosporin as a positive‑control sporulation inducer, enabling dissection of signaling pathways that govern fungal reproduction and pathogenicity.

Antifungal Drug Discovery – Sporogenesis‑Targeted Assays

In phenotypic screening campaigns seeking compounds that specifically inhibit fungal sporulation without direct growth inhibition, sclerosporin serves as the reference sporogenic agonist [1][2]. Its unique mechanism, verified by the inactivity of its enantiomer [1] and hydroxylated derivatives [2], provides a validated control for assay development.

Agricultural Biocontrol – Modulation of Fungal Life‑Cycle

Sclerosporin's ability to trigger premature or dysregulated sporulation in target fungi could be exploited in integrated pest management strategies. Its high potency (active at 0.001 μg mL⁻¹) [1] and strict structural requirements [1][2] ensure that only authentic sclerosporin delivers this sporulation‑manipulating effect, providing a rationale for its selection over generic cadinane antifungals.

Chemical Ecology – Semiochemical Communication Research

Sclerosporin is utilized as a semiochemical by several fungal species [1]. Ecologists studying inter‑ and intra‑species chemical signaling in fungi can use authentic sclerosporin to probe its role in fungal communication networks, confident that synthetic or hydroxylated analogs do not replicate this function [1][2].

Application
Selection Property
Validation Focus
Fungal sporulation research (plant pathology)
Sporulation induction mechanism
Enantiomeric purity; stereochemical integrity
Sporogenesis-targeted antifungal screening
Sporulation agonist reference
Assay specificity vs hydroxylated/inactive analogs
Agricultural fungal life-cycle modulation
High-potency sporulation manipulation
Functional confirmation in target fungal species
Fungal chemical ecology studies
Semiochemical signaling role
Species-specific response to authentic (+)-sclerosporin
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